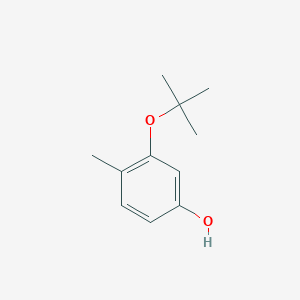
3-(Tert-butoxy)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium tert-butoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including stabilizers and additives for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(tert-butoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These reactive species can interact with cellular components, resulting in various biological effects. The tert-butoxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the tert-butoxy group, making it less bulky and less reactive in certain reactions.
3-(Tert-butoxy)propionic acid: Contains a carboxylic acid group instead of a phenolic group, leading to different chemical properties and applications
Uniqueness
3-(Tert-butoxy)-4-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-methyl-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
InChI-Schlüssel |
NMQDTMFIWMGCMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


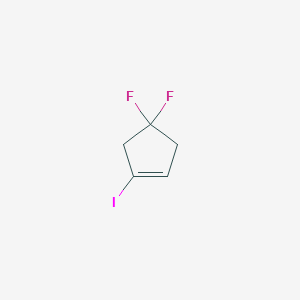
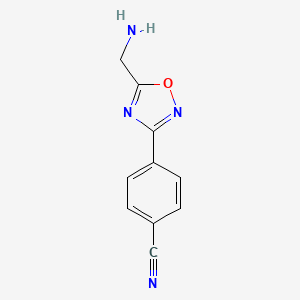
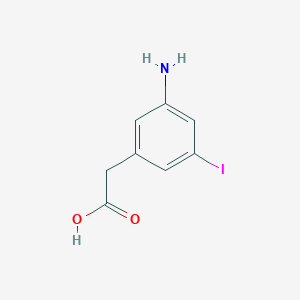
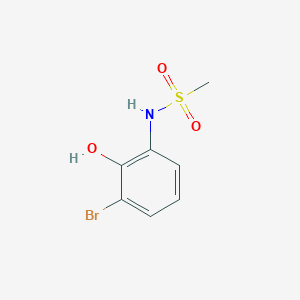


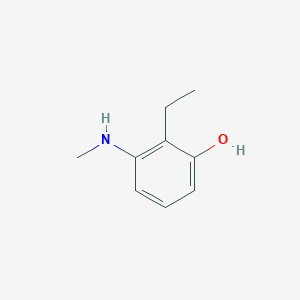

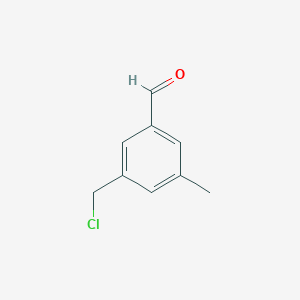
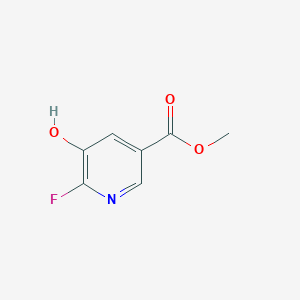


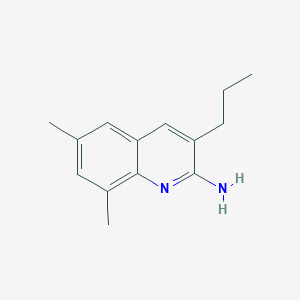
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
